2-(Bromomethyl)-4-fluoronaphthalene
Description
Properties
IUPAC Name |
3-(bromomethyl)-1-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZXFBULXGGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluoronaphthalene typically involves the bromination of 4-fluoronaphthalene followed by a methylation reaction. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromomethyl group at the 2-position . The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production methods for 2-(Bromomethyl)-4-fluoronaphthalene are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-fluoronaphthalene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in aqueous conditions is a typical reagent.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: The major product is 4-fluoro-2-naphthoic acid.
Reduction: The major product is 4-fluoro-2-methylnaphthalene.
Scientific Research Applications
2-(Bromomethyl)-4-fluoronaphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-fluoronaphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the reaction environment.
Comparison with Similar Compounds
Comparison with Benzene-Ring Analogues
- 2-(Bromomethyl)-3-fluorobenzonitrile and 2-(Bromomethyl)-5-fluorobenzonitrile (): These benzene-based analogues replace the naphthalene system with a single aromatic ring. The nitrile (-CN) group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the bromomethyl group compared to the fluorine-substituted naphthalene.
4-(Bromomethyl)benzaldehyde ():
The aldehyde (-CHO) group in this compound is highly reactive, enabling participation in condensation or oxidation reactions, unlike the fluorine in 2-(Bromomethyl)-4-fluoronaphthalene. Safety data indicate that 4-(Bromomethyl)benzaldehyde lacks comprehensive toxicological studies, necessitating stringent handling protocols (e.g., eye flushing for 10–15 minutes upon exposure) .
Comparison with Naphthalene Derivatives
- 1-Bromo-4-(bromomethyl)naphthalene (CAS 61921-39-9, Similarity: 0.83) (): This compound shares the naphthalene backbone but substitutes fluorine with a bromine atom at the 4-position. The electron-withdrawing effect of bromine (vs. fluorine) may also slow nucleophilic substitution at the bromomethyl site .
Other Brominated Naphthalenes (e.g., CAS 74866-28-7, Similarity: 0.81):
Variations in substitution patterns (e.g., bromine at the 1-position vs. 2-position) influence electronic distribution. A bromomethyl group at the 2-position (as in the target compound) may offer better regioselectivity in cross-coupling reactions compared to 1-position analogues .
Comparison with Heterocyclic Bromomethyl Compounds
- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (): This heterocyclic compound features a bromomethyl group on a pyrazolone ring. The presence of a chlorophenyl substituent and a trifluoromethyl group (in Example 5.24) introduces distinct electronic and steric effects, making it more polar than the naphthalene-based target compound.
Data Table: Key Properties and Comparison
Biological Activity
2-(Bromomethyl)-4-fluoronaphthalene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to the naphthalene ring, which can influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of 2-(Bromomethyl)-4-fluoronaphthalene, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C11H8BrF
- Molecular Weight : 241.09 g/mol
- Structure : The compound features a naphthalene backbone with a bromomethyl group at position 2 and a fluorine atom at position 4.
The biological activity of 2-(Bromomethyl)-4-fluoronaphthalene can be attributed to its ability to undergo various chemical reactions:
- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles, leading to the formation of new compounds that may exhibit different biological properties.
- Oxidation and Reduction Reactions : These reactions can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Biological Activity
Research has indicated that 2-(Bromomethyl)-4-fluoronaphthalene exhibits several biological activities:
Antimicrobial Activity
Studies have shown that halogenated naphthalene derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Anticancer Potential
Preliminary studies suggest that 2-(Bromomethyl)-4-fluoronaphthalene may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce DNA fragmentation in cancer cells has been observed, indicating its potential as an anticancer agent.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-4-fluoronaphthalene, and how can purity be maximized?
Methodological Answer: The synthesis of 2-(Bromomethyl)-4-fluoronaphthalene can be adapted from analogous brominated aromatic systems. A common approach involves:
Electrophilic bromination : React 4-fluoronaphthalene derivatives with brominating agents (e.g., NBS or HBr/H2O2) under controlled conditions to introduce the bromomethyl group .
Purification : Use vacuum distillation to separate isomers (e.g., 2' vs. 4' positions) and recrystallization from solvents like petroleum ether or ethanol to enhance purity .
Quality control : Monitor reaction progress via GC-MS (as in ) and confirm purity using melting point analysis (e.g., 135–136°C for brominated naphthalene derivatives) .
Q. How can researchers characterize 2-(Bromomethyl)-4-fluoronaphthalene using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy : Compare 1H/13C NMR shifts with structurally similar compounds. For example, the fluorinated aromatic proton signals typically appear at δ 7.2–8.5 ppm, while the bromomethyl group (CH2Br) resonates near δ 4.5–5.0 ppm .
- Mass Spectrometry : Confirm molecular ion peaks at m/z 238–240 (M+ for C11H8BrF) and fragmentation patterns consistent with bromine isotopes .
- Solubility Testing : Verify solubility in organic solvents (e.g., ethanol, chloroform) as observed for 2-bromonaphthalene .
Q. What safety protocols are essential when handling 2-(Bromomethyl)-4-fluoronaphthalene?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- First Aid :
- Skin contact: Wash immediately with soap/water for 15+ minutes; remove contaminated clothing .
- Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
- Toxicity Note : Limited toxicological data exist; assume acute toxicity and prioritize containment .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in substitution reactions involving 2-(Bromomethyl)-4-fluoronaphthalene?
Methodological Answer:
- Temperature and Catalyst Effects : Higher temperatures (e.g., 80–100°C) favor thermodynamic control, leading to 4'-substitution products, while kinetic control at lower temperatures may yield 2'-isomers .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the bromomethyl group, whereas non-polar solvents stabilize electrophilic aromatic substitution .
- Case Study : In analogous bromophenylnaphthalene synthesis, bromobenzene reactions with peroxides yielded 4'-bromo derivatives as major products .
Q. How can researchers resolve contradictions in reported reactivity data for halogenated naphthalenes?
Methodological Answer:
- Systematic Variability Testing : Replicate reactions under varying conditions (e.g., stoichiometry, solvent) to identify outliers. For example, discrepancies in substitution rates may arise from trace moisture or oxygen .
- Computational Modeling : Use DFT calculations to compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .
- Cross-Validation : Compare results with structurally related compounds, such as 2-bromo-4-chlorophenylacetic acid (), to isolate electronic vs. steric effects.
Q. What computational strategies are effective for predicting the metabolic pathways of 2-(Bromomethyl)-4-fluoronaphthalene?
Methodological Answer:
- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP2A6/2A13) to predict oxidation sites, as demonstrated for naphthalene derivatives .
- Metabolite Prediction : Use software like MetaPrint2D to simulate Phase I/II metabolism, prioritizing bromine displacement and fluorine retention .
- Validation : Compare in silico results with in vitro microsomal assays (e.g., liver microsomes + NADPH) to confirm metabolite profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
